

In-Depth Spectroscopic and Synthetic Profile of Methyl 1-methylindole-6-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methylindole-6-carboxylate

Cat. No.: B1298860

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for **Methyl 1-methylindole-6-carboxylate**, a key intermediate in organic synthesis and medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 1-methylindole-6-carboxylate** (CAS No. 1204-32-6). This data is essential for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

¹ H NMR (CDCl ₃)	Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Aromatic Protons	8.13	s	-	1H	H-7
7.85	dd	8.4, 1.6	1H	H-5	
7.65	d	8.4	1H	H-4	
7.20	d	3.2	1H	H-2	
6.53	d	2.8	1H	H-3	
Methyl Protons	3.86	s	-	3H	
3.94 (estimated)	s	-	3H	O-CH ₃	
¹³ C NMR (CDCl ₃)	Shift (ppm)	Assignment			
Carbonyl Carbon	167.9	C=O			
Aromatic Carbons	136.1	C-7a			
132.02	C-3a				
131.95	C-6				
123.5	C-5				
120.4	C-4				
120.3	C-2				
111.7	C-7				
101.3	C-3				

Methyl Carbons	52.1 (estimated)	O-CH ₃
33.0	N-CH ₃	

Note: Some values are estimated based on typical chemical shifts for similar indole structures.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Data
Mass Spectrometry (EI)	m/z calculated for C ₁₁ H ₁₁ NO ₂ : 189.08; found: (Data not explicitly available in searched documents, but the molecular weight is confirmed as 189.21 g/mol).
Infrared (IR) Spectroscopy	Characteristic peaks expected around: • 1710-1730 cm ⁻¹ (C=O stretch of ester) • 1600-1450 cm ⁻¹ (C=C aromatic stretch) • 1360-1380 cm ⁻¹ (C-N stretch) • ~2950 cm ⁻¹ (C-H stretch of methyl groups)

Experimental Protocols

The synthesis of **Methyl 1-methylindole-6-carboxylate** is typically achieved through the N-methylation of its precursor, Methyl 1H-indole-6-carboxylate.

Synthesis of Methyl 1-methylindole-6-carboxylate[1]

Reaction Scheme:

Procedure:

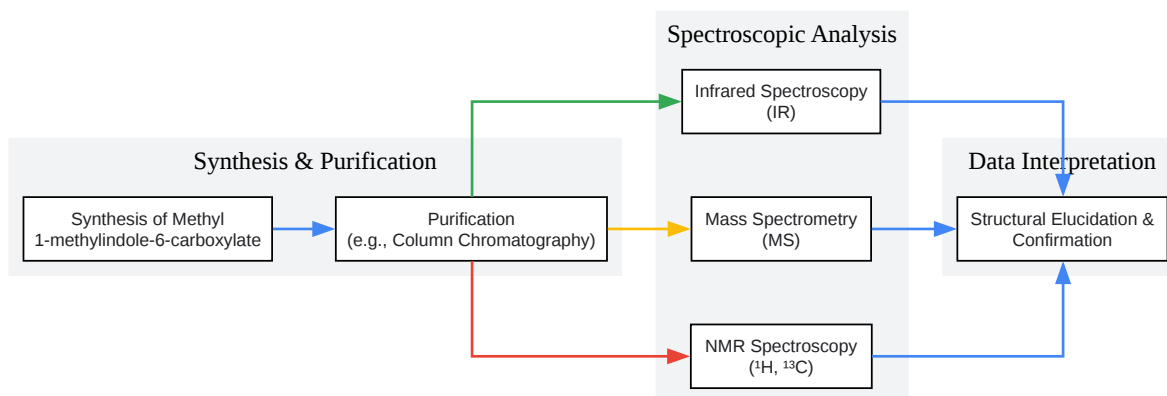
- To a solution of Methyl 1H-indole-6-carboxylate (1 g, 5.7 mmol) in dimethyl sulfoxide (DMSO) (10 mL), potassium hydroxide (KOH) (800 mg, 14.3 mmol) is added.

- Iodomethane (0.534 mL, 8.6 mmol) is then added to the solution.
- The reaction mixture is stirred at room temperature for 1 hour.
- Following the stirring, the reaction mixture is diluted with water (50 mL).
- The resulting suspension is filtered, and the collected solid is washed with additional water.
- The solid product is dried under vacuum to yield **Methyl 1-methylindole-6-carboxylate**.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **Methyl 1-methylindole-6-carboxylate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides foundational data and methodologies for the handling and characterization of **Methyl 1-methylindole-6-carboxylate**. For further details, researchers are encouraged to

consult the cited literature.

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